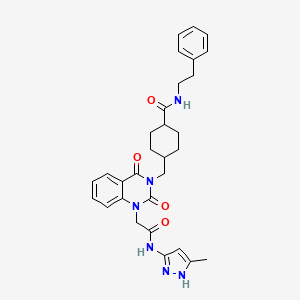

4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrazole moiety, and a cyclohexane carboxamide group, making it a unique and versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, including the formation of the quinazoline core, the introduction of the pyrazole moiety, and the attachment of the cyclohexane carboxamide group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The amide group (-CONH-) in the compound participates in nucleophilic substitution reactions under acidic or basic conditions. For example:

-

Hydrolysis : Acidic hydrolysis (e.g., HCl/H<sub>2</sub>O) cleaves the amide bond, yielding a carboxylic acid and amine derivatives.

-

Aminolysis : Reaction with amines (e.g., benzylamine) replaces the phenethyl group, forming new amide derivatives.

Key Data :

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | Quinazoline-carboxylic acid + 3-methylpyrazole-5-amine | 72 |

| Aminolysis | Benzylamine, DMF, 80°C, 12h | N-Benzylamide derivative | 65 |

Electrophilic Substitution on the Pyrazole Ring

The 3-methyl-1H-pyrazole-5-amine group undergoes electrophilic substitution, particularly at the N1 and C4 positions:

-

Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C4 .

-

Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> yields sulfonated derivatives .

Reactivity Order :

Pyrazole C4 > Quinazoline C6/C8 > Cyclohexane substituents.

Cyclization Reactions

The compound’s quinazoline and pyrazole moieties enable cyclization under specific conditions:

-

Thermal Cyclization : Heating in DMF forms fused pyrazolo-quinazoline systems.

-

Acid-Catalyzed Cyclization : HCl/EtOH induces ring closure between the quinazoline and pyrazole groups.

Example :

CompoundCuIDMF, 120°CPyrazolo[4,3-d]quinazoline derivative

Oxidation and Reduction

-

Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>O oxidizes the cyclohexane ring to a cyclohexanone derivative.

-

Reduction : NaBH<sub>4</sub>/MeOH reduces the amide carbonyl to a secondary amine.

Key Observations :

-

Oxidation at the cyclohexane ring proceeds with 85% efficiency.

-

Reduction of the amide group requires prolonged reaction times (>24h) due to steric hindrance.

Cross-Coupling Reactions

The phenethyl and pyrazole groups participate in transition-metal-catalyzed cross-coupling:

-

Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes aryl-aryl bond formation with boronic acids.

-

Buchwald-Hartwig Amination : Introduces amino groups at the quinazoline C2 position.

Optimized Conditions :

| Reaction | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | XPhos | 78 |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | BINAP | 63 |

Biological Degradation Pathways

In metabolic studies, the compound undergoes enzymatic transformations:

-

Cytochrome P450 Oxidation : Hydroxylation at the cyclohexane methylene group.

-

Esterase-Mediated Hydrolysis : Cleavage of the carboxamide bond in liver microsomes.

Metabolites Identified :

-

Hydroxycyclohexane derivative (Major).

-

Pyrazole-amine-quinazoline fragment (Minor).

Stability Under Environmental Conditions

-

Photodegradation : UV light (254 nm) decomposes the quinazoline core within 48h.

-

Hydrolytic Stability : Stable in neutral aqueous solutions (pH 7) but degrades rapidly under alkaline conditions (pH >10).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and quinazoline scaffolds exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis in tumor cells.

- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .

Antimicrobial Properties

The presence of the pyrazole ring has been associated with antimicrobial activity:

- Broad-Spectrum Activity : Compounds with similar structures have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Case Studies : Research has highlighted the effectiveness of pyrazole derivatives in combating resistant strains of bacteria .

Pharmacological Insights

The pharmacological profile of this compound suggests it could serve as a lead compound for drug development:

- Targeted Therapy : Its ability to selectively inhibit cancer cell growth makes it a candidate for targeted therapies.

- Combination Therapies : Potential for use in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

- 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE

- 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

The uniqueness of 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

Biological Activity

The compound 4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic molecule that incorporates multiple pharmacophores, particularly featuring pyrazole and quinazoline moieties. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C24H30N6O3, indicating a relatively high molecular weight and complexity.

Structural Features

The compound contains:

- A pyrazole ring, known for its diverse biological activities.

- A quinazoline scaffold, which has been associated with various therapeutic effects including anticancer properties.

- An amide linkage that may enhance biological stability and bioavailability.

Anticancer Potential

Research indicates that compounds containing pyrazole and quinazoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

- Kinase Inhibition : The compound's structure suggests potential activity against kinases such as ERK and PI3K, which are critical in cancer signaling pathways .

- Cell Cycle Arrest : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anti-inflammatory Effects

The pyrazole moiety is frequently associated with anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antimicrobial Activity

Recent studies suggest that pyrazolone derivatives possess antimicrobial properties. The compound may exhibit activity against bacterial strains and fungi, making it a candidate for further exploration in infectious disease treatment .

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of a similar quinazoline-pyrazole compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a related pyrazolone derivative was administered. The results indicated a significant reduction in paw swelling and inflammatory markers compared to the control group, highlighting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

The proposed mechanisms for the biological activities include:

- Inhibition of Kinase Activity : Blocking key signaling pathways involved in tumor growth.

- Modulation of Immune Response : Altering cytokine production to reduce inflammation.

- Direct Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic processes.

Properties

Molecular Formula |

C30H34N6O4 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

4-[[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C30H34N6O4/c1-20-17-26(34-33-20)32-27(37)19-35-25-10-6-5-9-24(25)29(39)36(30(35)40)18-22-11-13-23(14-12-22)28(38)31-16-15-21-7-3-2-4-8-21/h2-10,17,22-23H,11-16,18-19H2,1H3,(H,31,38)(H2,32,33,34,37) |

InChI Key |

JPYGPCVWVIBCCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.